Dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
Dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: dimethyl sulfate and 1,4,7,10,13,16-hexaoxacyclooctadecane. Dimethyl sulfate is a chemical compound with the formula (CH₃O)₂SO₂, known for its use as a methylating agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of triethylene glycol and triethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide .
Industrial Production Methods: Industrial production of 1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the same synthetic routes but on a larger scale, ensuring high purity through distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including complexation with metal cations, particularly potassium cations . It can also participate in phase-transfer catalysis and etherification reactions .
Common Reagents and Conditions: Common reagents used in reactions with 1,4,7,10,13,16-hexaoxacyclooctadecane include potassium hydroxide, triethylene glycol, and triethylene glycol dichloride . The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity .
Major Products: The major products formed from reactions involving 1,4,7,10,13,16-hexaoxacyclooctadecane are typically metal-cation complexes, such as potassium-18-crown-6 complexes .
Scientific Research Applications
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the extraction and separation of metal ions in hydrometallurgical processes.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The crown ether structure allows it to encapsulate cations, stabilizing them through electrostatic interactions and coordination bonds . This complexation ability is crucial for its role in phase-transfer catalysis and ion transport studies .
Comparison with Similar Compounds
1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium cations . Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings that also forms complexes with cations but has different solubility and complexation properties.
Triglyme: A linear polyether with similar ionophoric properties but lacks the cyclic structure of crown ethers.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, offering different coordination chemistry compared to 1,4,7,10,13,16-hexaoxacyclooctadecane.
These comparisons highlight the unique structural and functional properties of 1,4,7,10,13,16-hexaoxacyclooctadecane, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
74261-10-2 |
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Molecular Formula |
C14H30O10S |
Molecular Weight |
390.45 g/mol |
IUPAC Name |
dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.C2H6O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;1-5-7(3,4)6-2/h1-12H2;1-2H3 |
InChI Key |
FMXNURCICRTVQP-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)OC.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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